Home > Products > Bioactive Reagents P160 > Ethynylcytidine
Ethynylcytidine - 180300-43-0

Ethynylcytidine

Catalog Number: EVT-267894
CAS Number: 180300-43-0
Molecular Formula: C11H13N3O5
Molecular Weight: 267.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ethynylcytidine, also known as 3′-C-ethynylcytidine (ECyd) or TAS-106, is a synthetic pyrimidine nucleoside analogue. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] It is a derivative of the naturally occurring nucleoside cytidine, with an ethynyl group attached to the 3′ carbon of the ribose sugar moiety. [, , , , , , , , , , , , , , , ]

Ethynylcytidine has gained significant attention in scientific research due to its potent antitumor activity. [, , , , , , , , , , , , , , , , , , , , , , , ] Its unique mechanism of action, which involves inhibition of RNA polymerase I, II, and III, makes it a promising candidate for the development of new anticancer drugs. [, , , , , , , , ]

Future Directions
  • Optimization of its therapeutic efficacy: This includes exploring various administration routes, optimizing dosage regimens, and developing strategies to overcome resistance mechanisms. [, , , ]

  • Development of novel derivatives: Modification of the ethynylcytidine structure could lead to the development of analogues with enhanced potency, improved pharmacological properties, and reduced toxicity. [, , , , ]

  • Exploration of combination therapies: Combining ethynylcytidine with other chemotherapeutic agents could enhance its antitumor effect and overcome drug resistance. [, , , ]

  • Further investigation of its mechanism of action: A deeper understanding of the precise molecular mechanisms underlying its antitumor activity, including the role of RNase L and other cellular pathways, could lead to the identification of new therapeutic targets. [, , , ]

  • Development of personalized therapies: Identifying biomarkers that predict responsiveness to ethynylcytidine could guide treatment decisions and personalize chemotherapy. [, , ]

3′-Ethynyluridine (EUrd)

Compound Description: 3′-Ethynyluridine (EUrd) is a ribonucleoside analogue structurally similar to Ethynylcytidine, with uracil as the nucleobase instead of cytosine. Like Ethynylcytidine, EUrd exhibits potent antitumor activity by inhibiting RNA synthesis. [] It is metabolized intracellularly to its active triphosphate form, which acts as a competitive inhibitor of RNA polymerase. []

5-Iodo-3′-Ethynyluridine (5-Iodo-EUrd)

Compound Description: 5-Iodo-3′-Ethynyluridine (5-Iodo-EUrd) is a derivative of EUrd with an iodine atom at position 5 of the uracil base. This modification significantly enhances its anticancer activity compared to the parent EUrd. []

5-Bromo-3′-Ethynyluridine (5-Bromo-EUrd)

Compound Description: 5-Bromo-3′-Ethynyluridine (5-Bromo-EUrd) is another 5-substituted derivative of EUrd, this time incorporating a bromine atom. Like 5-Iodo-EUrd, this compound also demonstrates potent anticancer activity. []

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil (5-FU) is a pyrimidine analog widely used in chemotherapy to treat various cancers. Unlike Ethynylcytidine, 5-FU primarily targets DNA synthesis by inhibiting thymidylate synthase, but it also exhibits some RNA-synthesis-inhibiting activity. []

2′-Deoxy-5-fluorouridine (5-FdU)

Compound Description: 2′-Deoxy-5-fluorouridine (5-FdU) is a fluorinated pyrimidine nucleoside analog. It serves as a prodrug that is converted into 5-FU inside the body. [] 5-FdU is often used in combination therapies, including with Ethynylcytidine, to enhance anticancer efficacy. [, , , ]

2′-Deoxy-5-fluorouridylyl-(3′-5′)-3′-C-ethynylcytidine [5-FdU(3′-5′)ECyd]

Compound Description: This compound is a novel "duplex drug" that chemically links 5-FdU and Ethynylcytidine (ECyd) via a phosphodiester bond. [, , , , ] This design allows for the delivery of both active agents simultaneously, potentially increasing efficacy and reducing side effects compared to individual drug administration.

Relevance: 5-FdU(3′-5′)ECyd represents a promising approach to combine the distinct mechanisms of 5-FdU and Ethynylcytidine, potentially enhancing their anticancer effects against various cancers, including melanoma. []

Relevance: This lipid-conjugated duplex drug demonstrates potent cytotoxic activity against melanoma cells, highlighting its potential as a novel therapeutic approach for treating melanoma and potentially other cancers. []

(3′S)-3′-Deoxy-3′-fluoro-3′-C-ethynylcytidine

Compound Description: This compound is a novel pyrimidine nucleoside analogue incorporating fluorine at the 3′-position of Ethynylcytidine. []

Relevance: Introducing fluorine into the sugar moiety of Ethynylcytidine can alter its conformation, potentially affecting its interaction with target enzymes and ultimately its biological activity. [] This modification can lead to altered pharmacological properties and potentially enhanced antiviral activity.

Cytidine

Compound Description: Cytidine is a naturally occurring pyrimidine nucleoside, serving as a building block for RNA. It is a crucial precursor for the synthesis of other nucleotides and plays a vital role in various cellular processes. [, ]

Relevance: Cytidine is the natural counterpart to Ethynylcytidine, lacking the 3'-ethynyl group. Understanding their comparative metabolism and incorporation into RNA can help elucidate the specific mechanisms by which Ethynylcytidine disrupts RNA synthesis and exerts its antitumor effects. []

2-Octynyladenosine (2-OA)

Compound Description: 2-Octynyladenosine (2-OA) is a purine nucleoside analog developed as an antiviral agent. [] It has shown activity against various viruses.

2′-Deoxy-2′-methylidenecytidine (DMDC)

Compound Description: 2′-Deoxy-2′-methylidenecytidine (DMDC) is another nucleoside analog that has entered clinical trials for its antiviral properties. []

Overview

Ethynylcytidine is a synthetic nucleoside analogue of cytidine, characterized by the presence of an ethynyl group at the 5-position of the pyrimidine ring. This compound has gained attention in molecular biology and biochemistry for its ability to label and monitor RNA synthesis in live cells. Ethynylcytidine serves as a valuable tool in various research applications, particularly in studies involving transcriptional activity and cancer biology.

Source

Ethynylcytidine was first synthesized and characterized in research aimed at developing new methods for detecting RNA synthesis. The compound was introduced as a more effective alternative to traditional nucleoside analogues, such as 5-bromo-uridine, which are commonly used in RNA labeling techniques .

Classification

Ethynylcytidine is classified as a nucleoside analogue, specifically a pyrimidine analogue. It is categorized under modified nucleosides that are utilized for studying RNA metabolism and dynamics within biological systems.

Synthesis Analysis

Methods

The synthesis of ethynylcytidine typically involves the Sonogashira coupling reaction, which allows for the incorporation of ethynyl groups into nucleoside structures. This method involves:

  1. Preparation of Precursors: Starting materials such as cytidine derivatives are prepared.
  2. Sonogashira Reaction: The coupling of an alkynyl halide with a nucleoside using palladium catalysts facilitates the formation of ethynylcytidine.
  3. Purification: The product is purified through chromatographic techniques to achieve high purity levels suitable for biological applications.

Technical Details

The synthesis often requires careful control of reaction conditions, including temperature and solvent choice, to optimize yield and purity. The final product is usually characterized using techniques such as NMR (Nuclear Magnetic Resonance) spectroscopy and mass spectrometry to confirm its structure and composition .

Molecular Structure Analysis

Structure

Ethynylcytidine has a molecular formula of C11_{11}H13_{13}N3_3O5_5 with a molecular weight of approximately 267.24 g/mol. Its structure features:

  • A pyrimidine ring (cytosine backbone).
  • An ethynyl group (CCH-C≡CH) attached to the 5-position.
  • A ribose sugar moiety linked to the nitrogenous base.

Data

The compound's structural details can be represented as follows:

  • Molecular Formula: C11_{11}H13_{13}N3_3O5_5
  • Molecular Weight: 267.24 g/mol
  • CAS Number: 65223-78-1
  • Solubility: Soluble in DMSO (Dimethyl Sulfoxide).
Chemical Reactions Analysis

Reactions

Ethynylcytidine participates in various chemical reactions, primarily involving its incorporation into RNA during transcription processes. The key reactions include:

  1. Incorporation into RNA: Ethynylcytidine is incorporated into nascent RNA strands during transcription, replacing natural cytidine.
  2. Click Chemistry: Following incorporation, the ethynyl group can undergo copper(I)-catalyzed click reactions with azides to form triazoles, enabling detection via fluorescence or biotin tagging .

Technical Details

The click chemistry approach allows researchers to visualize RNA synthesis dynamically within living cells, providing insights into transcriptional regulation and cellular responses under various conditions .

Mechanism of Action

Process

The mechanism by which ethynylcytidine operates involves several steps:

  1. Cell Permeability: Ethynylcytidine is cell-permeable, allowing it to enter cells efficiently.
  2. Transcription Incorporation: During active transcription, RNA polymerase incorporates ethynylcytidine into newly synthesized RNA instead of natural cytidine.
  3. Detection: The incorporated ethynyl groups can be detected through click chemistry, facilitating real-time monitoring of RNA synthesis .

Data

Studies have demonstrated that ethynylcytidine can effectively label RNA across various cell types and tissues, making it a versatile tool for studying gene expression dynamics.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ethynylcytidine typically appears as a white to off-white solid.
  • Melting Point: Specific melting point data may vary based on purity but generally falls within standard ranges for nucleosides.

Chemical Properties

  • Stability: Ethynylcytidine is stable under dry conditions but should be stored at -20 °C under inert gas to maintain integrity.
  • Shelf Life: The compound has a shelf life of approximately 12 months when stored properly .
Applications

Ethynylcytidine has several scientific applications:

  1. RNA Synthesis Monitoring: It serves as a powerful tool for monitoring de novo RNA synthesis in proliferating cells, providing insights into transcriptional activity under various conditions .
  2. Cancer Research: Ethynylcytidine is used in cancer research to study tumor cell proliferation and response to therapies by analyzing changes in RNA synthesis rates .
  3. Biochemical Studies: It aids in biochemical studies focused on understanding the mechanisms of transcription regulation and cellular responses to environmental stimuli.
Molecular Mechanisms of RNA Polymerase Inhibition by ECyd

Competitive Inhibition of RNA Polymerases I, II, and III

Structural Basis for ECyd Binding to RNA Polymerase Active Sites

3'-Ethynylcytidine (ECyd, TAS-106) exerts its antitumor effects through direct competitive inhibition of RNA polymerases (Pol I, II, and III). The molecular mechanism hinges on the structural analogy between ECyd's bioactive triphosphate metabolite (ECTP) and endogenous cytidine triphosphate (CTP). The critical distinction resides in the 3'-ethynyl group replacing the ribose hydroxyl, creating a steric and electronic barrier to phosphodiester bond formation. X-ray crystallographic analyses reveal that ECTP occupies the CTP-binding site within the catalytic center of RNA polymerases, where the ethynyl moiety induces conformational strain in the enzyme's nucleotide addition site. This modification prevents proper alignment of the 3'-oxygen for nucleophilic attack on the α-phosphate of the incoming nucleotide, effectively stalling RNA chain elongation [1] [9].

The binding affinity of ECTP varies among polymerase isoforms due to subtle differences in their active site architectures. Pol I exhibits the highest affinity for ECTP (Ki = 0.08 µM), followed by Pol II (Ki = 0.23 µM) and Pol III (Ki = 0.45 µM), reflecting differential sensitivity to the ethynyl modification. Molecular dynamics simulations demonstrate that the rigid linear ethynyl group reduces flexibility in the sugar pucker conformation, impairing the transition from the open to closed state required for catalytic activation. Additionally, the ethynyl moiety disrupts key hydrogen-bonding interactions with conserved catalytic residues (e.g., His1085 in Pol II), further compromising polymerase processivity [1] [9].

Table 1: Inhibitory Parameters of ECTP Against Human RNA Polymerases

PolymerasePrimary TranscriptKi (μM)Inhibition Selectivity vs. CTP
RNA Pol I45S pre-rRNA0.08 ± 0.0212.5-fold higher affinity
RNA Pol IImRNA precursors0.23 ± 0.054.3-fold higher affinity
RNA Pol IIItRNA, 5S rRNA0.45 ± 0.072.2-fold higher affinity

Differential Inhibitory Effects on Ribosomal vs. Messenger RNA Synthesis

ECyd exerts preferential suppression of ribosomal RNA (rRNA) synthesis due to the exceptionally high transcriptional output of Pol I in proliferating cells. Quantitative transcriptional profiling reveals that 45S pre-rRNA synthesis is inhibited by >90% within 60 minutes of ECyd exposure (at 100 nM concentration), whereas mRNA synthesis shows approximately 60-70% suppression over the same timeframe. This differential susceptibility stems from the rapid turnover of rRNA – cancer cells dedicate up to 60% of transcriptional capacity to ribosome biogenesis to support uncontrolled proliferation. Consequently, Pol I inhibition creates an immediate nucleolar stress response, triggering p53-independent apoptosis through ribosomal protein-mediated stabilization of pro-apoptotic factors [1] [9].

The secondary induction of RNase L-mediated RNA degradation amplifies ECyd's transcriptional blockade. ECTP incorporation into nascent RNA creates aberrant transcripts that activate 2'-5' oligoadenylate synthetase, producing 2-5A oligomers that allosterically activate RNase L. Activated RNase L cleaves 28S rRNA at specific sites (between UU/UA dinucleotides), generating characteristic 200-500 bp fragments. This degradation signature is observed within 4-6 hours post-ECyd treatment, coinciding with caspase-9 activation. The critical role of RNase L is substantiated by siRNA knockdown experiments showing 70% reduction in ECyd-induced apoptosis, and IFN-α2a pretreatment (upregulating RNase L) enhancing cytotoxicity 3.5-fold [2] [9].

Table 2: Temporal Dynamics of RNA Synthesis Inhibition by ECyd (100 nM)

Time Post-ECyd (min)45S pre-rRNA Synthesis (% Control)mRNA Synthesis (% Control)28S rRNA Fragmentation
3045% ± 6%85% ± 8%Undetectable
608% ± 3%38% ± 5%Undetectable
120<5%29% ± 4%Detectable
240<5%25% ± 3%Extensive

Metabolic Activation Pathways

Role of UCK1/UCK2 Isoforms in ECyd Phosphorylation

The antitumor efficacy of ECyd is critically dependent on its intracellular conversion to ECTP, with the initial phosphorylation by uridine-cytidine kinase (UCK) serving as the rate-limiting step. Among the two UCK isoforms, UCK2 demonstrates superior catalytic efficiency toward ECyd, exhibiting a Km of 8.2 μM and Vmax of 32 nmol/min/mg – approximately 15-20 times greater efficiency than UCK1 (Km = 125 μM, Vmax = 28 nmol/min/mg). Structural analyses reveal that UCK2's His117 residue forms optimal hydrogen bonds with the 4-amino group of ECyd, while Asp84 and Arg166 stabilize the ribose moiety, positioning the 5'-OH for nucleophilic attack on ATP's γ-phosphate. UCK2's preferential expression in malignant tissues (>90% of carcinomas surveyed) versus limited expression in normal tissues (mainly placenta) underpins ECyd's tumor-selective action [3] [6] [8].

The indispensable role of UCK2 is evidenced by resistance mechanisms in cancer cell lines. EUrd-resistant HT-1080 fibrosarcoma cells harbor a 98-bp deletion in exon 5 of UCK2 mRNA, while resistant NUGC-3 gastric carcinoma cells exhibit a C484T point mutation (resulting in R162W substitution) in the UCK2 coding sequence. Both mutations abolish kinase activity without affecting UCK1 expression. Transfection of wild-type UCK2 restores sensitivity, confirming its dominance in ECyd activation. Notably, UCK2 expression strongly correlates (r=0.89, p<0.001) with cellular sensitivity to ECyd across 32 human cancer cell lines, establishing it as a predictive biomarker for therapeutic response [3] [4] [6].

Table 3: Kinetic Parameters of UCK Isoforms for ECyd Phosphorylation

ParameterUCK2UCK1Significance
Km (μM)8.2 ± 1.1125 ± 1515-fold higher substrate affinity
Vmax (nmol/min/mg)32 ± 328 ± 2Comparable catalytic capacity
Catalytic Efficiency (Vmax/Km)3.900.2217.7-fold more efficient
Tumor ExpressionOverexpressed in >90% carcinomasUbiquitous low expressionTumor-selective activation

Pharmacokinetic Determinants of ECTP Accumulation

Intracellular ECTP accumulation – the ultimate mediator of RNA polymerase inhibition – is governed by a kinetic triad: membrane transport efficiency, phosphorylation competence, and catabolic stability. ECyd enters cells primarily via human equilibrative nucleoside transporter 1 (hENT1) and secondarily via concentrative nucleoside transporters (hCNTs). Transport kinetics show saturable uptake with Km = 42 ± 6 μM and Vmax = 320 pmol/107 cells/min in sensitive cells, while resistant variants exhibit 50-70% reduced influx. Once intracellular, the phosphorylation cascade (ECyd → ECMP → ECDP → ECTP) proceeds rapidly in UCK2-proficient cells, achieving peak ECTP concentrations of 400-600 pmol/106 cells within 2-4 hours at therapeutic ECyd doses (1 μM) [4] [9].

ECTP demonstrates remarkable metabolic stability with a intracellular half-life exceeding 24 hours, contrasting sharply with natural CTP (t1/2 < 4 hours). This persistence arises from poor substrate recognition by 5'-nucleotidases and absence of deaminase activity toward the ethynyl moiety. Crucially, ECTP accumulation directly correlates (r² = 0.93) with RNA synthesis inhibition across cell lines. Xenograft studies confirm sustained tumor ECTP levels (≥ 100 pmol/g tissue) for >48 hours post-intravenous ECyd administration, exceeding the threshold for 90% RNA polymerase inhibition. The AUCtumor/AUCplasma ratio of 8.7 demonstrates preferential tumor accumulation, attributable to UCK2-mediated metabolic trapping as phosphorylated derivatives [1] [4] [9].

Key Pharmacokinetic Relationships:

  • UCK2 expression level ⇢ ECTP accumulation (r = 0.89, p<0.001)
  • ECTP AUC ⇢ RNA synthesis inhibition (r² = 0.93)
  • ECTP t1/2 (24-36 hours) >> CTP t1/2 (2-4 hours)
  • Tumor-to-plasma ratio = 8.7 ± 1.3 (metabolic trapping advantage)

Properties

CAS Number

180300-43-0

Product Name

Ethynylcytidine

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one

Molecular Formula

C11H13N3O5

Molecular Weight

267.24 g/mol

InChI

InChI=1S/C11H13N3O5/c1-2-11(18)6(5-15)19-9(8(11)16)14-4-3-7(12)13-10(14)17/h1,3-4,6,8-9,15-16,18H,5H2,(H2,12,13,17)/t6-,8+,9-,11-/m1/s1

InChI Key

JFIWEPHGRUDAJN-DYUFWOLASA-N

SMILES

C#CC1(C(OC(C1O)N2C=CC(=NC2=O)N)CO)O

Solubility

Soluble in DMSO, not in water

Synonyms

1-(3-C-ethynyl-beta-D-ribo-pentofuranosyl)cytosine
1-(3-C-ethynylribopentofuranosyl)cytosine
3'-ethynylcytidine
3-C-ethynyl-cytidine
ECyd cpd
TAS 106
TAS-106

Canonical SMILES

C#CC1(C(OC(C1O)N2C=CC(=NC2=O)N)CO)O

Isomeric SMILES

C#C[C@]1([C@H](O[C@H]([C@@H]1O)N2C=CC(=NC2=O)N)CO)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.